
n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group, an oxoethyl linkage, and a fluorobenzamide moiety, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide typically involves the following steps:
Formation of the Cyclopropylamino Intermediate: The initial step involves the preparation of the cyclopropylamino intermediate through the reaction of cyclopropylamine with an appropriate carbonyl compound under controlled conditions.
Coupling with 4-Fluorobenzoyl Chloride: The cyclopropylamino intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation Products: Oxo derivatives with enhanced reactivity.
Reduction Products: Amine derivatives with potential biological activity.
Substitution Products: Diverse derivatives with modified chemical and physical properties.
Applications De Recherche Scientifique
n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
- n-(2-(Cyclopropylamino)-2-oxoethyl)-4-chlorobenzamide
- n-(2-(Cyclopropylamino)-2-oxoethyl)-4-bromobenzamide
- n-(2-(Cyclopropylamino)-2-oxoethyl)-4-methylbenzamide
Comparison:
- Uniqueness: The presence of the fluorine atom in n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chloro, bromo, and methyl analogs.
- Chemical Properties: The fluorinated compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications where other analogs may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H13FN2O2 |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
N-[2-(cyclopropylamino)-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C12H13FN2O2/c13-9-3-1-8(2-4-9)12(17)14-7-11(16)15-10-5-6-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16) |
Clé InChI |
IMGBRMOMPAQJFW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



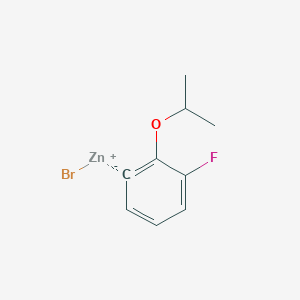
![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
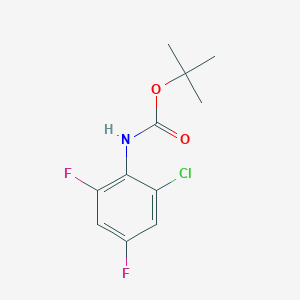
![tert-Butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14889251.png)
![(3-Methylthiophen-2-yl)((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14889253.png)
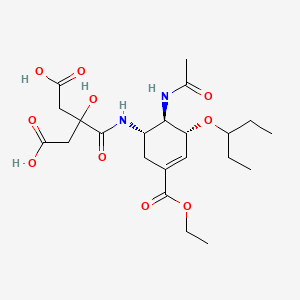

![1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
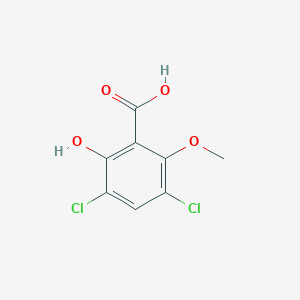
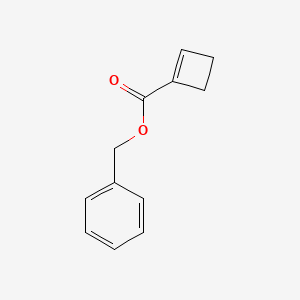
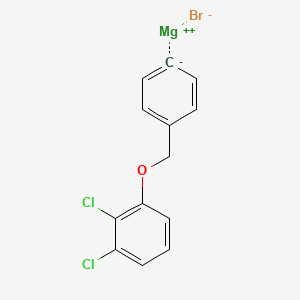

![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)
